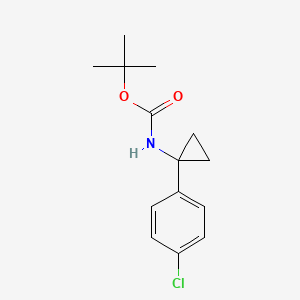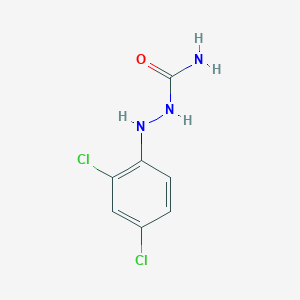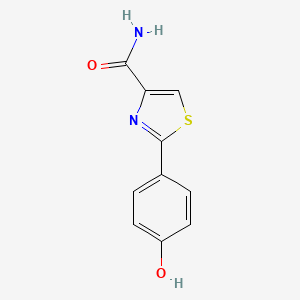
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also feature a hydroxy group and a heterocyclic ring, but with a different core structure.
2-(4-Hydroxyphenyl)benzothiazole: Similar in having a hydroxyphenyl group attached to a thiazole ring but lacks the carboxamide group.
Uniqueness
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide is unique due to the presence of both the hydroxyphenyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H8N2O2S/c11-9(14)8-5-15-10(12-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,14) |
Clé InChI |
DZEZSACZQBSQBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

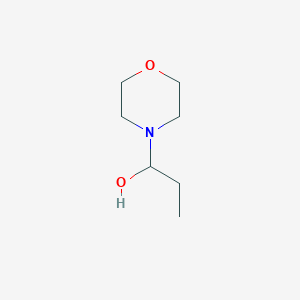

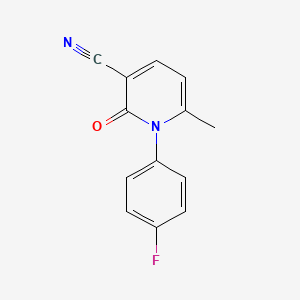
![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)
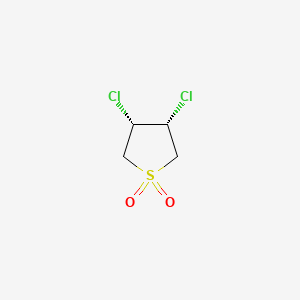
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)


![3-[(4-Hydroxybut-2-YN-1-YL)oxy]propane-1,2-diol](/img/structure/B8571569.png)

![tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B8571590.png)

